2-(4-Fluorophenyl)-2-(1-oxoisoindolin-2-YL)acetic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid typically involves the reaction of 4-fluorobenzaldehyde with phthalic anhydride in the presence of a suitable catalyst . The reaction proceeds through a series of steps including condensation, cyclization, and oxidation to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(4-Fluorophenyl)(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid can undergo various types of chemical reactions including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
(4-Fluorophenyl)(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Fluorophenyl)(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid
- 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid
- 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid
Uniqueness
What sets (4-Fluorophenyl)(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid apart from similar compounds is the presence of the fluorine atom on the phenyl ring. This fluorine atom can significantly influence the compound’s reactivity, stability, and biological activity .
Properties
CAS No. |
901735-68-0 |
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Molecular Formula |
C16H12FNO3 |
Molecular Weight |
285.27 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-2-(3-oxo-1H-isoindol-2-yl)acetic acid |
InChI |
InChI=1S/C16H12FNO3/c17-12-7-5-10(6-8-12)14(16(20)21)18-9-11-3-1-2-4-13(11)15(18)19/h1-8,14H,9H2,(H,20,21) |
InChI Key |
DUIUKBXBDVBIDC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1C(C3=CC=C(C=C3)F)C(=O)O |
Origin of Product |
United States |
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